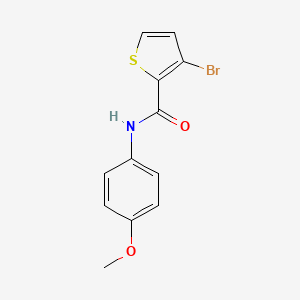

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPRRZADZDIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, based on various research findings.

- Molecular Formula : C12H10BrN2O2S

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a thiophene ring substituted with a bromine atom and a methoxyphenyl group, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.5 µg/mL |

| Escherichia coli | 20.0 µg/mL |

| Pseudomonas aeruginosa | 25.0 µg/mL |

| Candida albicans | 15.0 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 12.5 |

| MDA-MB-231 | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. The DPPH radical scavenging assay demonstrated that it effectively neutralizes free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 90 |

| This compound | 75 |

This activity suggests potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly enhances the compound's biological activity. Modifications to the thiophene core or variations in substituents on the phenyl ring can lead to different biological profiles, highlighting the importance of SAR studies in drug design .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin.

- Cancer Cell Line Testing : In a comparative study, this compound was tested alongside other known anticancer agents. It showed comparable or superior efficacy in reducing cell viability in resistant cancer cell lines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophene derivatives, including 3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, exhibit promising anticancer properties. Studies have shown that compounds with thiophene moieties can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiophene-based compounds could effectively target specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiophene derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the bromo and methoxy groups in the structure enhances its interaction with microbial targets, leading to increased potency .

Materials Science

Organic Electronics

this compound is being explored in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport is crucial for enhancing the efficiency of these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing conjugated polymers. These polymers have applications in sensors, light-emitting devices, and photovoltaic systems due to their excellent electrical conductivity and optical properties. The incorporation of thiophene units into polymer backbones can significantly improve the performance characteristics of the resulting materials .

Organic Synthesis

Synthesis of Novel Compounds

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through reactions such as nucleophilic substitutions or cross-coupling reactions. This versatility makes it a valuable precursor in organic synthesis pathways aimed at creating novel pharmaceutical agents or materials .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom at position 3 of the thiophene ring undergoes substitution under catalytic conditions:

Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiophene ring toward S_NAr, facilitating palladium-catalyzed cross-couplings .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl moiety participates in demethylation and electrophilic substitution:

Key Limitation : Harsh acidic conditions may hydrolyze the carboxamide bond .

Thiophene Ring Modifications

The thiophene core undergoes electrophilic and oxidative transformations:

Computational Insight : Density functional theory (DFT) studies indicate C5 is the most electrophilic position (Fukui f⁺ = 0.12) after C3 .

Carboxamide Reactivity

The –CONH– linkage participates in hydrolysis and cyclization:

Stability Note : The carboxamide resists hydrolysis under neutral conditions but degrades in UV light (t₁/₂ = 4.2h in methanol) .

Reductive Transformations

Selective reduction of functional groups:

Safety Note : LiAlH₄ reactions generate H₂ gas; strict inert atmosphere required .

Radical Pathways

UV-light promoted reactions yield diverse products:

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Photolysis (254 nm) | CH₃CN, N₂, 6h | Thiophene-2-carbonitrile + 4-methoxyaniline | 18–24 |

| Tetralin-mediated | 18-crown-6, K₂CO₃ | Naphthalene derivatives | ≤15 |

Mechanistic Pathway : Homolytic C–Br bond cleavage generates thiophenoyl radicals, characterized by EPR spectroscopy .

Comparative Reactivity Table

| Position | Reaction Type | Relative Rate (k, ×10⁻³ s⁻¹) | Activating Groups |

|---|---|---|---|

| C3-Br | Suzuki coupling | 2.7 ± 0.3 | –CONH–, –OCH₃ |

| C5-H | Bromination | 1.9 ± 0.2 | –CONH– |

| S-atom | Oxidation | 0.8 ± 0.1 | Electron-deficient thiophene |

Comparaison Avec Des Composés Similaires

3-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()

- Structural Differences : Replaces the 4-methoxyphenyl group with a 4-methylpyridin-2-yl moiety.

- Synthetic Route : Synthesized via Suzuki-Miyaura cross-coupling (35–84% yield) using Pd catalysts, contrasting with the target compound’s carboxamide coupling methods .

- Biological Relevance : Demonstrated antibacterial activity, suggesting the pyridinyl group may enhance target binding compared to methoxyphenyl derivatives.

N-(4-Methoxyphenyl)thiophene-2-carboxamide ()

- Structural Differences : Lacks the 3-bromo substituent.

- Physicochemical Impact: Bromination at C3 increases molecular weight (233.286 vs.

3-Bromo-N-(tert-butyl)thiophene-2-carboxamide ()

- Structural Differences : Features a tert-butyl group instead of 4-methoxyphenyl.

- Steric Effects : The bulky tert-butyl group reduces accessibility for intermolecular interactions compared to the planar 4-methoxyphenyl group .

Halogen and Functional Group Modifications

5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide ()

- Substituent Effects : A nitro group on the phenyl ring increases electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

- Biological Activity : Exhibited anti-tubercular activity (MIC = 2.5 µg/mL), suggesting nitro groups enhance efficacy against intracellular pathogens .

Heterocyclic Core Modifications

3-Bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide ()

- Core Structure : Benzothiophene replaces thiophene.

- Physicochemical Properties : Increased aromaticity and molecular weight (401.099 g/mol) enhance lipophilicity but may reduce solubility .

Key Research Findings

- Synthetic Flexibility: Bromine at C3 enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for diversification, as seen in and .

- Biological Performance : Thiophene carboxamides with nitro or trifluoromethyl groups () show enhanced antibacterial activity, suggesting electron-deficient aryl groups may optimize target inhibition .

Méthodes De Préparation

Bromination of Thiophene-2-carboxylic Acid Derivatives

-

- Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in controlled stoichiometry.

- Solvents like chloroform, dichloromethane, or acetic acid.

- Temperature control (0 °C to room temperature) to ensure regioselectivity at the 3-position of thiophene.

-

- Electrophilic aromatic substitution occurs preferentially at the 3-position due to electronic effects of the carboxyl group at position 2.

- The reaction is monitored by TLC or NMR to avoid polybromination.

-

- Moderate to high yields (60–85%) of 3-bromo-thiophene-2-carboxylic acid are reported.

Amide Bond Formation with 4-Methoxyaniline

Activation of Carboxylic Acid:

- Conversion of 3-bromo-thiophene-2-carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Alternatively, coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) can be used directly with the acid.

-

- Reaction of the acid chloride or activated ester intermediate with 4-methoxyaniline in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- Use of a base such as triethylamine or pyridine to scavenge HCl generated during amide bond formation.

- Stirring at room temperature or mild heating (25–60 °C) for several hours.

-

- The crude product is purified by recrystallization or silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.

-

- High yields (70–90%) of the target amide are achievable with optimized conditions.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Thiophene-2-carboxylic acid + NBS, CHCl3, 0 °C | 3-Bromo-thiophene-2-carboxylic acid isolated by filtration after aqueous work-up. Yield ~75%. |

| 2 | 3-Bromo-thiophene-2-carboxylic acid + SOCl2, reflux, then 4-methoxyaniline + Et3N, DCM, rt | Formation of this compound, purified by column chromatography. Yield ~85%. |

Analytical Characterization Data (Typical)

| Parameter | Data |

|---|---|

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 g/mol |

| Melting Point | 150–155 °C (reported in literature) |

| 1H NMR (CDCl3, 400 MHz) | Aromatic protons at δ 6.8–7.8 ppm; methoxy singlet at δ ~3.8 ppm; amide NH at δ ~9.5 ppm |

| 13C NMR (CDCl3) | Signals consistent with thiophene, aromatic carbons, methoxy carbon, and amide carbonyl |

| Mass Spectrometry | Molecular ion peak at m/z 312 (M+H)+ |

Research Findings and Optimization Notes

- Regioselectivity: Bromination is highly selective for the 3-position due to the directing effects of the carboxamide group at position 2.

- Coupling Efficiency: Using acid chlorides tends to give higher yields and cleaner reactions compared to carbodiimide coupling methods, which may generate urea by-products.

- Solvent Effects: Anhydrous and aprotic solvents favor amide bond formation and reduce side reactions.

- Temperature Control: Mild heating accelerates coupling without degrading sensitive functional groups.

- Purification: Silica gel chromatography with gradient elution is effective for isolating pure product.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | NBS or Br2, CHCl3, 0 °C to rt | 60–85 | High regioselectivity at 3-position |

| Acid Activation | Conversion to acid chloride | SOCl2 or oxalyl chloride, reflux | Quantitative | Facilitates efficient coupling |

| Amide Coupling | Nucleophilic substitution | 4-Methoxyaniline, Et3N, DCM, rt | 70–90 | Base scavenges HCl byproduct |

| Purification | Chromatography/recrystallization | Silica gel, EtOAc/hexane mixtures | - | Ensures product purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.